5-(2-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
5-(2-Fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a fused heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 2-fluorobenzyl group at position 5 and a phenyl group at position 2. The [1,3]dioxolo moiety at positions 4,5-g further enhances its structural complexity. Pyrazolo[4,3-c]quinoline derivatives are pharmacologically significant, exhibiting anticancer, anti-inflammatory, and receptor-binding activities due to their tricyclic framework . The 2-fluorobenzyl substituent likely enhances metabolic stability and binding affinity via fluorine’s electronegativity and hydrophobic effects .
Properties
IUPAC Name |
8-[(2-fluorophenyl)methyl]-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c25-19-9-5-4-8-16(19)12-28-13-18-23(15-6-2-1-3-7-15)26-27-24(18)17-10-21-22(11-20(17)28)30-14-29-21/h1-11,13H,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSVFMLKSWAOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=CC=C5F)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the coupling of intermediates through Miyaura borylation and Suzuki reactions, followed by deprotection steps . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. The compound's mechanism involves the inhibition of nitric oxide (NO) production and the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Table 1: Summary of Anti-inflammatory Activity
| Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| This compound | TBD | TBD |
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline | 0.39 | 9% |
| 4-(3-amino-1H-pyrazolo[4,3-c]-quinolin-4-ylamino)benzoic acid | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies that tested its cytotoxicity against different cancer cell lines such as breast (MCF7), lung (H460), and colon cancer (HCT116). The underlying mechanism is believed to involve oxidative stress-induced DNA damage and apoptosis.
Table 2: Summary of Anticancer Activity
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | TBD | Oxidative stress |
| H460 | TBD | DNA damage |
| HCT116 | TBD | Apoptosis |
Structure-Activity Relationship Studies
Recent investigations have focused on the structure-activity relationship (SAR) of pyrazoloquinoline derivatives. Modifications in the chemical structure significantly influence the inhibitory potency on NO production and cytotoxicity against cancer cell lines.
- Study on LPS-induced Inflammation : This study demonstrated that specific structural modifications enhanced the compound's ability to inhibit NO production in lipopolysaccharide (LPS)-induced RAW 264.7 cells.
- Cytotoxicity Evaluation : Another research effort assessed various derivatives' cytotoxic effects on cancer cell lines and established correlations between structural features and biological activity.
Computational Studies
Computational approaches have also been utilized to predict the pharmacokinetic properties and molecular docking interactions of this compound with biological targets. These studies provide insights into its potential therapeutic efficacy and safety profile.
Mechanism of Action
The mechanism of action of 5-(2-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific biological context, but it is known to exhibit cytotoxic activities by interfering with cellular processes .
Comparison with Similar Compounds
Pharmacological Activities of Pyrazolo[4,3-c]quinolines
Pyrazolo[4,3-c]quinolines are noted for:
- Anticancer activity: Inhibition of tumor growth in breast (MCF-7) and cervical (Hela) carcinoma cells via anti-angiogenic mechanisms .
- Anti-inflammatory effects : Selective COX-2 and PDE4 inhibition, reducing cytokine production .
- Receptor binding : High affinity for benzodiazepine receptors (e.g., CGS-9896, an anxiolytic drug) .
The 2-fluorobenzyl group in the target compound may improve blood-brain barrier penetration compared to non-fluorinated analogs .
Comparison with Structurally Similar Compounds
The following table compares 5-(2-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline with analogous derivatives:
Key Observations:
Fluorine Position Impact :
- 2-Fluorobenzyl (target compound) may favor π-π stacking with aromatic residues in enzyme active sites, enhancing receptor binding .
- 4-Fluorobenzyl () improves solubility due to increased polarity .
Anti-Angiogenic Activity :
- All fluorinated derivatives exhibit anti-angiogenic effects, but the 3-fluorobenzyl analog () shows superior tumor growth inhibition in CAM assays .
Biological Activity
5-(2-Fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a compound belonging to the class of pyrazoloquinolines, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C20H16FNO3. The compound features a complex heterocyclic structure that contributes to its biological activities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. These compounds exhibit significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. For instance, derivatives such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline showed an IC50 value of 0.39 μM for NO production inhibition, comparable to established inhibitors like 1400 W .
Table 1: Inhibitory Effects of Pyrazolo[4,3-c]quinoline Derivatives on NO Production
| Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| 2a | 0.39 | 9 |
| 2b | Not specified | Reduced |
| 2c | Not specified | Reduced |
The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. Structural modifications have been shown to influence both the potency and cytotoxicity of these compounds.
Anticancer Activity
Pyrazoloquinolines have also demonstrated potential anticancer effects. Research indicates that certain derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. The specific mechanisms remain a subject of ongoing research.
Case Study:
In a study focusing on a related pyrazoloquinoline derivative, it was observed that treatment led to significant reductions in cell viability in several cancer cell lines, including breast and prostate cancer cells. The compound induced G1 phase arrest and promoted apoptosis through caspase activation.
Other Pharmacological Activities
Beyond anti-inflammatory and anticancer effects, pyrazolo[4,3-c]quinolines exhibit a range of biological activities including:
- Antioxidant Activity: Compounds in this class have shown the ability to scavenge free radicals.
- Antimicrobial Activity: Some derivatives possess antibacterial properties against various pathogens.
Q & A
Q. What are the established synthetic routes for 5-(2-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?
The compound can be synthesized via two primary methods:
- Condensation reactions : Fluorine-containing pyrazoloquinolines are synthesized by condensing aldehydes or ketones with intermediates like 4-amino-2-methoxy-3-trifluoroacetylquinoline. Reaction optimization includes controlling temperature (80–120°C) and using polar aprotic solvents (e.g., DMF) to achieve yields of 60–75% .
- InCl3-promoted cyclization : A green chemistry approach employs InCl3 in aqueous media to form pyrazolyl-substituted quinolines. This method minimizes byproducts and achieves ~70% yield under mild conditions (50–70°C) .
Key Variables :
| Parameter | Condensation Method | InCl3 Method |
|---|---|---|
| Temperature | 80–120°C | 50–70°C |
| Catalyst/Solvent | DMF | InCl3/H2O |
| Yield | 60–75% | ~70% |
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- X-ray crystallography : Resolves the fused heterocyclic system and confirms substituent positions. For example, similar pyrazoloquinoline derivatives show planar quinoline cores with dihedral angles of 10–15° between the dioxolane and pyrazole rings .
- NMR spectroscopy : NMR identifies fluorine environments (e.g., 2-fluorobenzyl substituent at δ −110 to −115 ppm). NMR distinguishes aromatic protons in the quinoline (δ 7.2–8.5 ppm) and dioxolane (δ 5.8–6.2 ppm) regions .
Q. What preliminary biological activities have been reported for pyrazolo[4,3-c]quinoline derivatives?
- γ-Secretase inhibition : Analogues like ELND006/007 show Aβ reduction in vivo (IC = 10–50 nM) with selectivity over Notch signaling, validated via CSF biomarker analysis in mice and humans .
- CB2 receptor modulation : Constrained pyrazoloquinolines exhibit nanomolar affinity (K = 5–20 nM) for CB2, demonstrated in colitis mouse models .
Q. How do substituents like the 2-fluorobenzyl group impact physicochemical properties?
The 2-fluorobenzyl group enhances:
- Lipophilicity (logP increases by ~1.5 units vs. non-fluorinated analogues).
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, improving half-life in hepatic microsomes (t > 120 min vs. <30 min for non-fluorinated derivatives) .
Q. What analytical methods ensure purity and stability during storage?
- HPLC : Reverse-phase C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm confirm purity (>98%).
- Stability studies : Store at −20°C under inert gas; monitor degradation via LC-MS for oxidatively labile dioxolane moieties .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30–60 minutes while maintaining yields >65% .
- Catalyst recycling : InCl3 can be recovered and reused up to 3 times with <10% loss in activity .
Q. What structure-activity relationship (SAR) insights guide fluorobenzyl modifications?
- Positional effects : 2-Fluorobenzyl improves CB2 affinity (K = 8 nM) vs. 3- or 4-fluoro analogues (K > 50 nM) due to steric and electronic alignment with receptor subpockets .
- Substituent replacement : Replacing benzyl with pyridylsulfonyl groups (e.g., ELND007) enhances γ-secretase inhibition (Aβ IC = 12 nM) and blood-brain barrier penetration .
Q. What computational strategies predict target engagement and binding modes?
- Molecular docking : Pyrazoloquinoline scaffolds adopt planar conformations in CB2 receptors, with fluorobenzyl forming hydrophobic contacts in TM3/5 helices (Glide score < −9 kcal/mol) .
- MD simulations : 100-ns trajectories reveal stable hydrogen bonds between the dioxolane oxygen and γ-secretase Asp385 (occupancy >80%) .
Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
